molecular formula C10H13BrClN B6301140 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2227205-04-9

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6301140
CAS No.: 2227205-04-9
M. Wt: 262.57 g/mol
InChI Key: WPWOLCOONYFTEU-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 4-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .

Scientific Research Applications

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline scaffold. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-5-12-6-8-2-3-9(11)4-10(7)8;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWOLCOONYFTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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